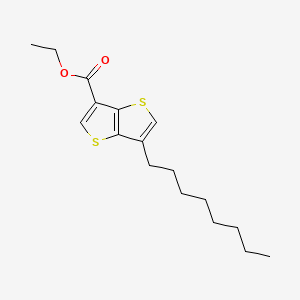
TT8COOEt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TT8COOEt, also known as Ethyl 2-(2,4,5-trichlorophenoxy)acetate, is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl acetate moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TT8COOEt typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
TT8COOEt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenoxyacetic acid.
Reduction: Ethyl 2-(2,4,5-trichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
TT8COOEt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
作用机制
The mechanism by which TT8COOEt exerts its effects involves the interaction of the trichlorophenoxy group with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes involved in plant growth, leading to the disruption of cellular processes. The ester group can be hydrolyzed by esterases, releasing the active phenoxyacetic acid derivative, which further interacts with cellular components.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.
Uniqueness
TT8COOEt is unique due to the presence of three chlorine atoms on the phenoxy ring, which enhances its chemical stability and biological activity compared to other phenoxyacetic acid derivatives. This makes it particularly effective in certain applications where higher potency and stability are required.
属性
分子式 |
C17H24O2S2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
ethyl 3-octylthieno[3,2-b]thiophene-6-carboxylate |
InChI |
InChI=1S/C17H24O2S2/c1-3-5-6-7-8-9-10-13-11-20-16-14(12-21-15(13)16)17(18)19-4-2/h11-12H,3-10H2,1-2H3 |
InChI 键 |
IVANLDPWMABGHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CSC2=C1SC=C2C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
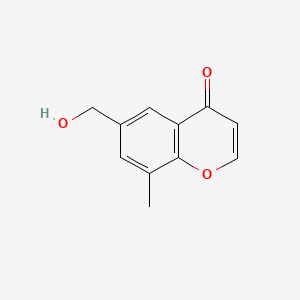
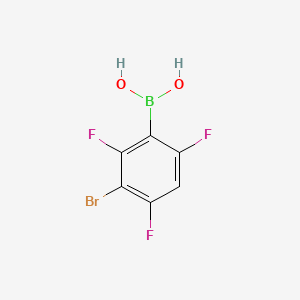
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
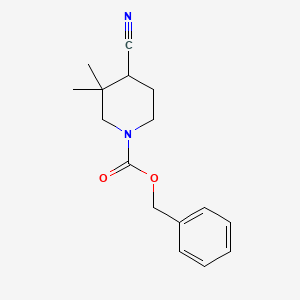
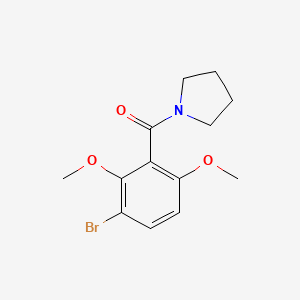
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
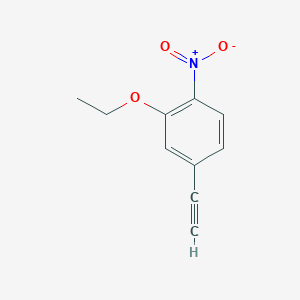
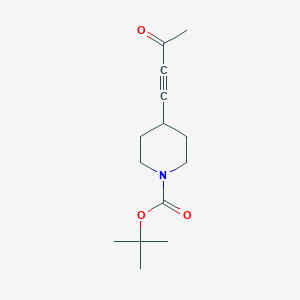
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)
![4-[[4-[4-(Triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride](/img/structure/B14778433.png)


![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)
